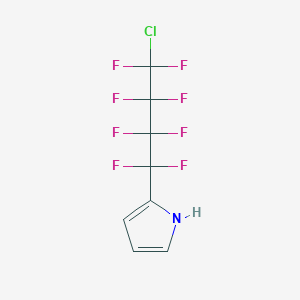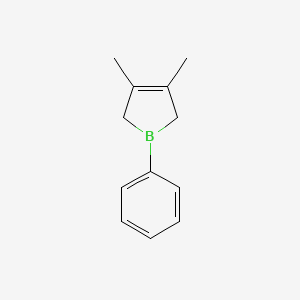
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a borole ring with two methyl groups and a phenyl group attached
Preparation Methods
The synthesis of 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole typically involves the reaction of phenylboronic acid with 3,4-dimethyl-1,2-dihydro-1H-pyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the borole ring.
Chemical Reactions Analysis
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the borole ring into more saturated boron-containing compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: Research is ongoing into its potential use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as boron-doped graphene and other boron-containing nanomaterials.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various elements, making it a versatile component in chemical reactions. In biological systems, boron can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar compounds to 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole include other borole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has a similar structure but contains a benzoimidazole ring instead of a borole ring.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another boron-containing compound with applications in organic electronics.
Dipyrone: A boron-containing pharmaceutical with analgesic and antipyretic properties.
The uniqueness of this compound lies in its specific borole ring structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds.
Properties
CAS No. |
112238-06-9 |
|---|---|
Molecular Formula |
C12H15B |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
3,4-dimethyl-1-phenyl-2,5-dihydroborole |
InChI |
InChI=1S/C12H15B/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
RJEWGMKPLOLPAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC(=C(C1)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


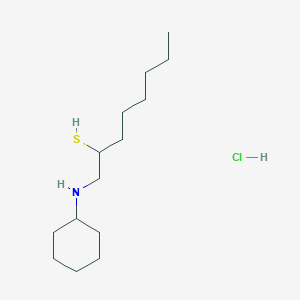
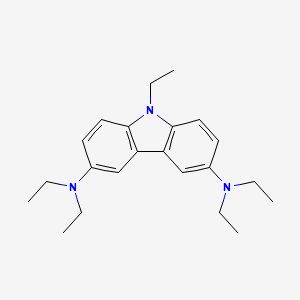


![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)

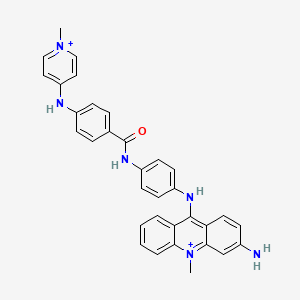
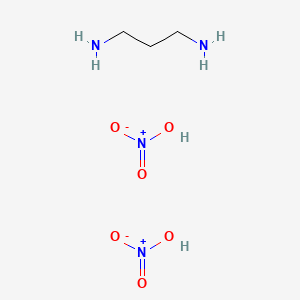
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
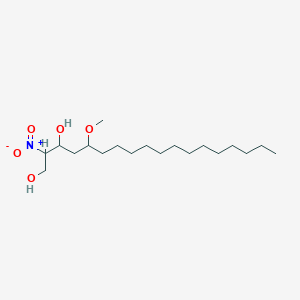
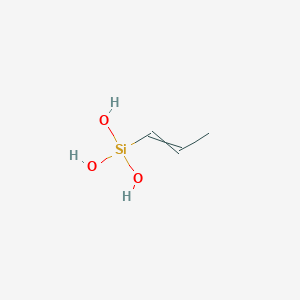
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
